Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate is a complex organic compound notable for its unique structural features and potential applications in various fields including materials science and medicinal chemistry. The compound is characterized by a cyano group, a methoxyphenyl moiety, and a diphenylamino group, contributing to its intriguing chemical behavior.
Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate falls under the category of organic compounds, specifically within the class of cyanoacrylate derivatives. It is categorized as a sodium salt due to the presence of the sodium ion in its structure.
The synthesis of sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate typically involves several steps, including the formation of intermediates through reactions such as condensation and substitution.
Technical Details:
The molecular structure of sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate can be described as follows:
The compound's InChI key is provided for database searches: InChI=1S/C23H17N2NaO/c1-24(25)23(26)22(27)21(28)20(29)19(30)18(31)17(32)16(33)15(34)14(35)13(36)12(37)11(38)10(39)/b21-20+ .
Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate can participate in several types of chemical reactions:
Technical Details:
These reactions are often facilitated by catalysts or specific reaction conditions tailored to achieve desired outcomes .
The mechanism of action for sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate involves its interaction with biological targets at the molecular level:
Data on specific molecular targets remains limited but suggests potential in pharmacological applications .
Relevant data on melting point, boiling point, and other properties should be referenced from supplier data sheets .
Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate has diverse applications in scientific research:
CAS No.:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 627-34-9